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Compound of Interest

Compound Name: STING-IN-2

Cat. No.: B1682489 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for the effective solubilization and use of STING-IN-2,

a potent covalent inhibitor of the STING (Stimulator of Interferator Genes) protein. Adherence

to these guidelines is crucial for obtaining reliable and reproducible results in studies

investigating the STING signaling pathway.

STING-IN-2 is an experimental drug that acts as an irreversible antagonist of the STING

protein.[1] It has demonstrated anti-inflammatory and antiviral effects by reducing cytokine

signaling.[1] This inhibitor is valuable for research in autoinflammatory diseases.[2][3]

Chemical Properties and Solubility
STING-IN-2, also known as C-170, possesses the following chemical properties:

Property Value Source

Molecular Formula C₁₅H₁₆N₂O₄ [1]

Molecular Weight 288.3 g/mol [2][3]

CAS Number 346691-38-1 [2][3]

Appearance Light yellow to yellow solid MedChemExpress

IUPAC Name
N-(4-butylphenyl)-5-nitrofuran-

2-carboxamide
[1]
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The solubility of STING-IN-2 in Dimethyl Sulfoxide (DMSO) is a critical parameter for its use in

in vitro experiments.

Solvent Solubility
Concentration
(mM)

Notes Source

DMSO 22.5 mg/mL 78.04 mM
Sonication is

recommended.
[2]

DMSO 90 mg/mL - - [3]

DMSO 125 mg/mL 433.58 mM

Ultrasonic

treatment is

needed. Use

newly opened

DMSO as it is

hygroscopic.

MedChemExpres

s

STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, responsible

for detecting cytosolic DNA, a signal of infection or cellular damage. Upon binding to cytosolic

double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) is activated and catalyzes

the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[1][2][3][4][5][6][7]

cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[3][6] This

binding event triggers a conformational change in STING, leading to its oligomerization and

translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to

recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING

and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3

dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFNs)

and other inflammatory cytokines.[2][5]
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Caption: The cGAS-STING signaling pathway.

Experimental Protocols
Protocol 1: Preparation of STING-IN-2 Stock Solution in
DMSO
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This protocol describes the preparation of a concentrated stock solution of STING-IN-2 in

DMSO.

Materials:

STING-IN-2 powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional, but recommended)[2]

Procedure:

Determine the Desired Stock Concentration: Based on the solubility data, decide on a

convenient stock concentration (e.g., 10 mM or 20 mM).

Calculate the Required Mass: Use the following formula to calculate the mass of STING-IN-2
needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Weighing: Carefully weigh the calculated amount of STING-IN-2 powder in a sterile

microcentrifuge tube.

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube

containing the STING-IN-2 powder.

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution

for 5-10 minutes.[2] This can significantly improve solubility.

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term

storage.
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Caption: Workflow for preparing STING-IN-2 stock solution.

Protocol 2: Inhibition of STING Signaling in THP-1 Cells
This protocol outlines a general procedure for treating THP-1 cells with STING-IN-2 to inhibit

STING pathway activation, followed by analysis of downstream targets.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

STING-IN-2 DMSO stock solution (from Protocol 1)

STING agonist (e.g., cGAMP)
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Phosphate-Buffered Saline (PBS)

96-well cell culture plates

Reagents for downstream analysis (e.g., ELISA or Western Blotting)

Procedure:

Cell Seeding: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate and

incubate for 2-4 hours at 37°C and 5% CO₂.

Pre-treatment with STING-IN-2:

Prepare working solutions of STING-IN-2 by diluting the DMSO stock solution in cell

culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final

DMSO concentration is consistent across all wells and does not exceed 0.5%.

Remove the medium from the cells and add the medium containing STING-IN-2.

Incubate for 1-2 hours at 37°C and 5% CO₂.

Stimulation with STING Agonist:

Prepare a working solution of the STING agonist (e.g., cGAMP) in cell culture medium.

Add the STING agonist to the wells containing the cells and STING-IN-2. Include a vehicle

control (DMSO only) and a positive control (agonist only).

Incubate for the desired time (e.g., 6-24 hours) depending on the downstream readout.

Downstream Analysis:

ELISA for IFN-β: Collect the cell culture supernatant to measure the concentration of

secreted IFN-β using a commercially available ELISA kit.

Western Blot for p-TBK1/p-IRF3: Lyse the cells and perform Western blotting to analyze

the phosphorylation status of TBK1 and IRF3.
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Caption: Workflow for a cellular STING inhibition assay.

Protocol 3: Western Blotting for Phosphorylated TBK1
(p-TBK1)
This protocol provides a general guideline for performing a Western blot to detect the

phosphorylation of TBK1, a key downstream kinase in the STING pathway.

Materials:

Cell lysates from Protocol 2
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SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against p-TBK1

Primary antibody against total TBK1 (for loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Protein Quantification: Determine the protein concentration of the cell lysates using a

standard protein assay (e.g., BCA assay).

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample

buffer and boil for 5-10 minutes.

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to

separate the proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-

TBK1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Repeat the washing step.

Detection: Add the chemiluminescent substrate to the membrane and capture the signal

using an imaging system.

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an

antibody against total TBK1 to confirm equal protein loading.

Troubleshooting
Precipitation of STING-IN-2: If precipitation occurs upon dilution of the DMSO stock into

aqueous media, try pre-warming both the stock solution and the media to 37°C before

mixing. Further sonication of the diluted solution may also help.

Low Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure

complete transfer of proteins to the membrane.

High Background in ELISA: Ensure thorough washing steps and use a high-quality blocking

buffer.

By following these detailed protocols and application notes, researchers can effectively utilize

STING-IN-2 in their experiments to investigate the intricate role of the STING signaling pathway

in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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